Ethyl 3-(1-naphthoylamino)benzoate
Description
Ethyl 3-(1-naphthoylamino)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a 1-naphthoylamino substituent at the 3-position of the aromatic ring. The naphthoyl group introduces steric bulk and extended π-conjugation, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding or aromatic stacking .
Synthesis routes for analogous compounds often involve nucleophilic substitution or condensation reactions. For example, ethyl chloroformate has been used to generate carbamate derivatives of triazoles (e.g., ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate) , while polyphosphoric acid (PPA)-mediated cyclization reactions have produced methyl imidazole carboxylates from benzoylamino precursors . These methods highlight the versatility of benzoate derivatives in constructing heterocyclic systems.
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 3-(naphthalene-1-carbonylamino)benzoate |
InChI |
InChI=1S/C20H17NO3/c1-2-24-20(23)15-9-5-10-16(13-15)21-19(22)18-12-6-8-14-7-3-4-11-17(14)18/h3-13H,2H2,1H3,(H,21,22) |
InChI Key |
SESQRSYGQJTKGQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
- Naphthoylamino vs.
- Amino vs. Dimethylamino: Electron-donating dimethylamino groups (e.g., in ethyl 4-(dimethylamino)benzoate) increase resin polymerization efficiency, whereas naphthoylamino groups may prioritize aromatic interactions over nucleophilicity .
- Heterocyclic vs. Aliphatic Substituents: Isoxazolylamino groups (I-6501) introduce nitrogen heterocycles, which can modulate solubility and bioactivity .
Physicochemical Properties
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